molecular formula C14H12ClN3 B15213479 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-13-2

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B15213479
CAS No.: 88875-13-2
M. Wt: 257.72 g/mol
InChI Key: SMAMDMMDRNSRNH-UHFFFAOYSA-N
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Description

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core. This structure comprises a five-membered imidazole ring fused to a six-membered pyrimidine ring, substituted with chlorine (at position 2), methyl groups (positions 4 and 8), and a phenyl group (position 6). Its unique substitution pattern confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry, agrochemicals, or materials science.

Properties

CAS No.

88875-13-2

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

2-chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C14H12ClN3/c1-9-8-12(15)17-13-10(2)16-14(18(9)13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

SMAMDMMDRNSRNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Pyrazolo[1,5-a]pyrimidines vs. Imidazo[1,5-a]pyrimidines

The imidazo[1,5-a]pyrimidine scaffold differs from pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) in the arrangement of nitrogen atoms. Imidazo systems contain two nitrogen atoms in the five-membered ring (positions 1 and 3), whereas pyrazolo systems have adjacent nitrogens (positions 1 and 2). This difference influences π-electron delocalization and hydrogen-bonding capabilities:

  • Similar behavior is expected in imidazo analogs, though the chlorine substituent in 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine may further polarize electron density.
  • Ring Puckering : Pyrazolo[1,5-a]pyrimidines exhibit envelope conformations in their five-membered carbocyclic rings (puckering amplitude Q ≈ 0.3–0.4 Å; angle θ ≈ 36°) . The methyl groups at positions 4 and 8 in the target compound may sterically enforce similar puckering, affecting molecular packing.

Substituent Effects: Halogen vs. Methyl/Methoxy Groups

highlights cyclopenta[g]pyrazolo[1,5-a]pyrimidines with para-substituted aryl groups (Cl, Br, Me, OMe). Comparisons with the target compound’s phenyl substituent (position 6) reveal:

  • Dihedral Angles : In pyrazolo analogs, the aryl ring forms dihedral angles of 3.6°–14.5° with the heterobicyclic core, favoring near-coplanarity (especially with electron-donating groups like OMe) . The phenyl group in the target compound may adopt a similar orientation, enhancing π-π stacking interactions.
  • Electron-Withdrawing Effects : The 2-chloro substituent in the target compound contrasts with para-Cl/Br substituents in . Chlorine’s inductive effect may reduce electron density at the pyrimidine ring, altering reactivity or binding interactions compared to bromine (larger size, weaker electronegativity).

Data Tables

Table 1: Structural Comparison of Heterobicyclic Compounds

Property 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine () 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine ()
Core Structure Imidazo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine
Key Substituents 2-Cl, 4/8-Me, 6-Ph 4-X-aryl (X = Me, Cl, Br, OMe) 5-(3-(Ethylsulfonyl)pyridin-2-yl)
Dihedral Angle (Aryl-Core) Not reported (inferred: ~5°–15°) 3.6°–14.5° Not reported
Application Hypothesized: Materials, agrochemicals Structural studies Pesticides/insecticides

Table 2: Bond Lengths in Heterobicyclic Cores (Å)

Bond Type Pyrazolo[1,5-a]pyrimidine () Imidazo[1,5-a]pyrimidine (Inferred)
N1–C2 (double bond) ~1.32–1.35 ~1.30–1.34 (Cl may elongate)
C3A–N4 (single bond) ~1.38–1.42 ~1.40–1.45
C8A–N8B (single bond) ~1.36–1.40 ~1.38–1.42

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